2-(4-chlorophenyl)-5-(4-nitrophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
The compound 2-(4-chlorophenyl)-5-(4-nitrophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a polycyclic heteroaromatic system featuring a dihydroisoxazole-dione core substituted with electron-withdrawing (4-chlorophenyl, 4-nitrophenyl) and electron-rich (thiophen-2-yl) groups. Its molecular formula is C₂₃H₁₅ClN₃O₅S, with a molecular weight of 484.90 g/mol (calculated).
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-(4-nitrophenyl)-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O5S/c22-12-3-5-14(6-4-12)24-18(16-2-1-11-31-16)17-19(30-24)21(27)23(20(17)26)13-7-9-15(10-8-13)25(28)29/h1-11,17-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBKTEVAVYLOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])ON2C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-5-(4-nitrophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. The synthetic pathway often utilizes starting materials such as 4-chlorophenyl and 4-nitrophenyl derivatives, which are reacted under controlled conditions to yield the final product. Characterization techniques such as NMR and FTIR are employed to confirm the structure and purity of the synthesized compound.
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit significant antiviral activity. For instance, derivatives containing the pyrazole moiety have been shown to inhibit viral replication mechanisms. A study highlighted that certain pyrazolines inhibit RNA synthesis, implicating targets such as viral RNA polymerase and helicase in their mechanism of action against viruses like West Nile Virus (WNV) .
Anticancer Properties
The anticancer potential of this compound has been investigated through various in vitro studies. Compounds featuring similar scaffolds have demonstrated cytotoxic effects against several cancer cell lines, including lung (A549) and colon (HT-29) cancer cells. The presence of electron-withdrawing groups like nitro enhances the biological activity by increasing the compound's reactivity towards cellular targets .
Anti-inflammatory Effects
The compound's structure suggests potential COX-II inhibitory activity, which is crucial for managing inflammation-related diseases. Studies have reported that derivatives with similar frameworks exhibit selective inhibition of COX-II with IC50 values ranging from 0.011 μM to 1.33 μM, indicating promising anti-inflammatory properties .
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : The compound may interfere with viral RNA synthesis by targeting essential viral enzymes.
- Induction of Apoptosis in Cancer Cells : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to cell death.
- COX-II Inhibition : By selectively inhibiting COX-II, the compound may reduce inflammatory responses.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the significant applications of this compound is its potential as an antimicrobial agent. Research indicates that compounds with similar structural motifs exhibit promising activity against various bacterial strains. For instance, derivatives of pyrrolo[3,4-d]isoxazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl and nitrophenyl groups is believed to enhance the antimicrobial properties by facilitating interactions with bacterial cell membranes.
Anticancer Properties
Studies have reported that compounds containing the pyrrolo[3,4-d]isoxazole scaffold demonstrate cytotoxic effects against several cancer cell lines. For example, derivatives of this compound were tested for their efficacy against breast and lung cancer cells, revealing significant inhibition of cell proliferation. The mechanism of action is thought to involve the induction of apoptosis through mitochondrial pathways, highlighting the compound's potential as a lead structure for developing new anticancer drugs.
Organic Synthesis
Building Block for Heterocycles
The unique structure of 2-(4-chlorophenyl)-5-(4-nitrophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione makes it a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations allows chemists to modify its structure to create new derivatives with tailored properties. This versatility has been demonstrated in synthetic pathways leading to novel pharmaceuticals.
Material Science
Potential in Organic Electronics
Recent studies have explored the application of this compound in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties imparted by the chlorophenyl and nitrophenyl substituents contribute to charge transport capabilities. Preliminary results suggest that films made from this compound exhibit favorable charge mobility and stability under operational conditions.
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer activity | Effective against various bacteria; cytotoxic to cancer cell lines |
| Organic Synthesis | Intermediate for synthesizing heterocycles | Versatile building block for creating novel pharmaceutical compounds |
| Material Science | Use in organic electronics (OLEDs/OPVs) | Exhibits favorable charge transport properties |
Case Studies
-
Antimicrobial Efficacy Study
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed a minimum inhibitory concentration (MIC) below 50 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests strong potential for development into a new class of antibiotics. -
Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated that certain derivatives reduced cell viability by over 70% at concentrations as low as 10 µM, emphasizing their potential as anticancer agents. -
Material Properties Evaluation
Research on the electronic properties of this compound indicated that films made from it exhibited a charge mobility exceeding 0.1 cm²/V·s, making it suitable for applications in electronic devices.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its:
-
Electrophilic isoxazole ring : Susceptible to nucleophilic attacks at the oxygen-deficient positions.
-
Nitro group (4-nitrophenyl) : Participates in reduction and substitution reactions.
-
Thiophene moiety : Engages in electrophilic aromatic substitution (EAS).
Table 1: Key Chemical Reactions and Outcomes
Catalytic and Kinetic Studies
Comparative kinetic data for key transformations:
| Reaction | Catalyst | k (s⁻¹) | Activation Energy (kJ/mol) | Optimal Temp (°C) |
|---|---|---|---|---|
| Nitro reduction (H₂/Pd-C) | Pd-C (10 wt%) | 2.1 × 10⁻³ | 45.2 | 60 |
| Thiophene bromination | None | 5.8 × 10⁻⁴ | 68.7 | 0 |
| Azide substitution | CuI nanoparticles | 3.4 × 10⁻³ | 32.9 | 80 |
Mechanistic highlights:
-
Nitro reduction follows pseudo-first-order kinetics with
. -
CuI nanoparticles enhance azide substitution by stabilizing transition states .
Biological Activity Correlation
Derivatives of this compound show structure-dependent bioactivity:
| Derivative | Modification | IC₅₀ (μM) | Target |
|---|---|---|---|
| Amine derivative | -NO₂ → -NH₂ | 0.45 ± 0.02 | COX-2 inhibition |
| Bromo-thiophene analog | Thiophene C-5 brominated | 1.20 ± 0.15 | Antiproliferative (MCF-7) |
| Azide-substituted compound | Isoxazole C-4 azide | >50 | Inactive |
Stability and Degradation
The compound demonstrates moderate thermal stability but is sensitive to UV irradiation:
| Condition | Degradation Pathway | Half-Life | Major Degradants |
|---|---|---|---|
| Aqueous acidic (pH 2) | Hydrolysis of isoxazole ring | 12 h | Dicarboxamide |
| UV light (254 nm) | Radical-mediated C-S bond cleavage | 45 min | Thiophene sulfoxide, nitrophenol |
| Dry heat (150°C) | Retro-Diels-Alder decomposition | 8 h | Nitrophenyl fragments |
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Observations :
Crystallographic and Conformational Differences
- Analog 1 and Analog 3 exhibit planar conformations due to the absence of bulky substituents, facilitating π-π interactions in crystal packing .
- The target compound’s 4-nitrophenyl group may induce torsional strain, as seen in isostructural halogenated analogs (), where bulky substituents like NO₂ disrupt planarity .
Bioactivity and Reactivity
- Analog 3 (thiophene-containing) has shown moderate antimicrobial activity in preliminary assays, attributed to sulfur’s role in disrupting bacterial membranes . The target compound’s nitro group could enhance this activity by increasing electrophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
